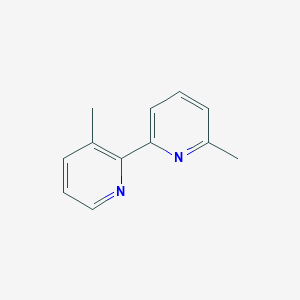
3,6'-Dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6’-Dimethyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with methyl groups attached to the 3 and 6’ positions. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
3,6’-Dimethyl-2,2’-bipyridine can be synthesized through several methods. One common approach involves the homocoupling of 6-bromopicoline under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . Another method includes the reaction of 6,6’-dimethyl-2,2’-bipyridyl-4,4’-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) at 55-65°C for 30-40 hours .
Industrial Production Methods
Industrial production of 3,6’-Dimethyl-2,2’-bipyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3,6’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like NBS are used for bromination reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and halogenated bipyridines.
科学的研究の応用
3,6’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of 3,6’-Dimethyl-2,2’-bipyridine primarily involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. For example, its complexes with ruthenium have shown potential as antibacterial agents by compromising bacterial cell membranes .
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
3,6’-Dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern, which influences its electronic properties and coordination behavior. This makes it particularly useful in forming complexes with specific metal ions, offering distinct advantages in catalysis and material science .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2-methyl-6-(3-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-9-5-4-8-13-12(9)11-7-3-6-10(2)14-11/h3-8H,1-2H3 |
InChIキー |
DUASTRVDXNGJQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
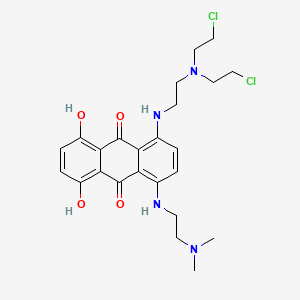

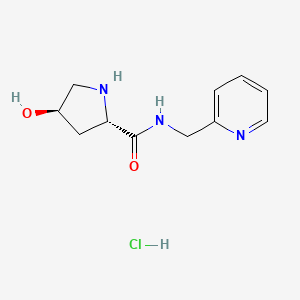
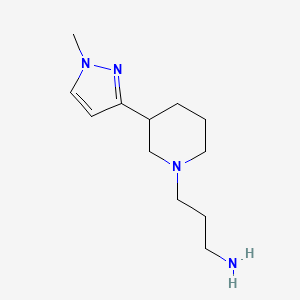
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
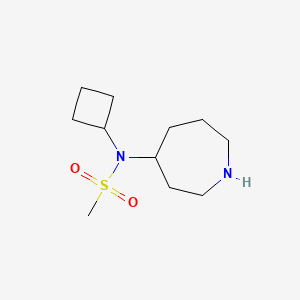
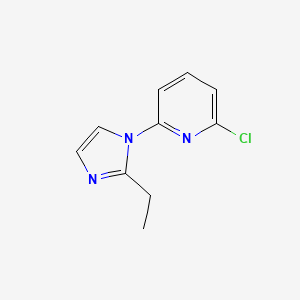
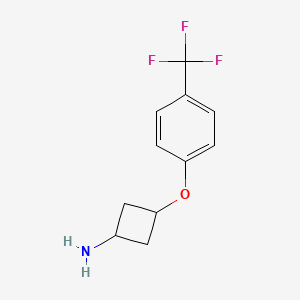
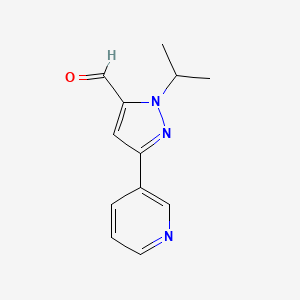
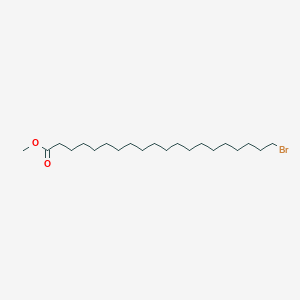

amine](/img/structure/B13345981.png)

